molecular formula C4H11O4P B1301941 Dimethyl (2-hydroxyethyl)phosphonate CAS No. 54731-72-5

Dimethyl (2-hydroxyethyl)phosphonate

Cat. No. B1301941
Key on ui cas rn: 54731-72-5
M. Wt: 154.1 g/mol
InChI Key: TZPPDWDHNIMTDQ-UHFFFAOYSA-N
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Patent
US03962378

Procedure details

A solution of 50 g of 2-acetoxyethane phosphonic acid dimethyl ester in 100 ml of anhydrous methanol is heated to 65°-70°C for 5 hours, while adding one drop of concentrated sulfuric acid. A mixture of methyl acetate/methanol is removed continuously by distillation in the course of the reaction. After a distillation under reduced pressure 33.5 g of 2-hydroxyethane-phosphonic acid dimethyl ester are obtained, corresponding to a yield of 85% of the theoretical.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][CH2:8][O:9]C(=O)C)(=[O:6])[O:4][CH3:5].C(OC)(=O)C.CO>CO.S(=O)(=O)(O)O>[CH3:1][O:2][P:3]([CH2:7][CH2:8][OH:9])(=[O:6])[O:4][CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COP(OC)(=O)CCOC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
methyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed continuously by distillation in the course of the reaction
DISTILLATION
Type
DISTILLATION
Details
After a distillation under reduced pressure 33.5 g of 2-hydroxyethane-phosphonic acid dimethyl ester
CUSTOM
Type
CUSTOM
Details
are obtained, corresponding to a yield of 85% of the theoretical

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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